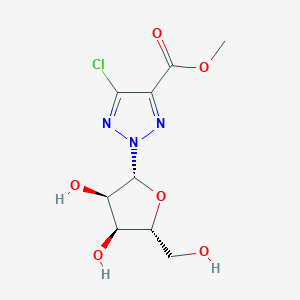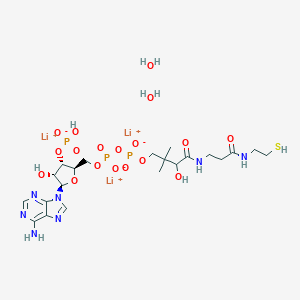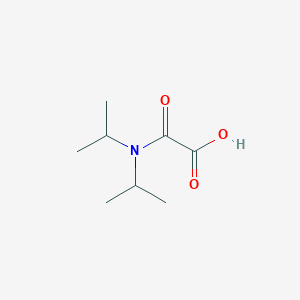
1-(Thiophen-2-yl)piperidin
Übersicht
Beschreibung
1-(Thiophen-2-yl)piperidine (1-T2P) is an organic compound that is an analog of piperidine, a cyclic six-membered nitrogen-containing heterocycle. It is an important building block for the synthesis of many biologically active compounds, as well as a platform for the development of new drugs. 1-T2P has been used in a variety of scientific research applications, including synthesis of pharmaceuticals, drug discovery, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidin-Derivate, einschließlich „1-(Thiophen-2-yl)piperidin“, sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Zum Beispiel wurden sie auf verschiedene Weise als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, Antimykotika-, Antihypertensiva-, Analgetika-, entzündungshemmende, Anti-Alzheimer-, Antipsychotika- und/oder Antikoagulanzien eingesetzt .
Synthese anderer organischer Verbindungen
Piperidin-Derivate dienen als wichtige Zwischenprodukte bei der Synthese anderer organischer Verbindungen, darunter Agrochemikalien und Spezialchemikalien .
Antikrebsanwendungen
Piperidin-Derivate haben sich in der Krebsbehandlung als vielversprechend erwiesen. Wenn beispielsweise Brustkrebszelllinien mit Piperin, einem Piperidin-Derivat, behandelt wurden, wurde die Phosphorylierung des Ser473-Residu an Akt verringert, was zu einer Hemmung des Akt-Signalwegs führte .
Industrielle Chemie
Thiophen-Derivate, einschließlich „this compound“, werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt .
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Sie werden auch bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet .
Biologische Aktivität
Piperidin-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt. Zum Beispiel wurde eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten als klinisch Crizotinib-resistenter anaplastischer Lymphom-Kinase (ALK) und c-ros-Onkogen-1-Kinase (ROS1) dualer Inhibitor entwickelt .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(Thiophen-2-yl)piperidine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread .
Mode of Action
1-(Thiophen-2-yl)piperidine interacts with LOX, inhibiting its activity . The catalytic site of LOX comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor . LOX converts peptidyl lysine residues to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction . The inhibition of LOX by 1-(Thiophen-2-yl)piperidine prevents this conversion, thereby disrupting the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX by 1-(Thiophen-2-yl)piperidine affects the extracellular matrix remodeling pathway . This disruption can lead to downstream effects on cell adhesion, migration, and signaling, which are critical processes in tumor growth and metastasis .
Result of Action
The inhibition of LOX by 1-(Thiophen-2-yl)piperidine can potentially impede tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin in the extracellular matrix, the compound may disrupt the structural integrity of the tumor microenvironment and inhibit tumor progression .
Action Environment
The action, efficacy, and stability of 1-(Thiophen-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the compound’s exposure to light . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
1-(Thiophen-2-yl)piperidine is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 1-(Thiophen-2-yl)piperidine on cells and cellular processes are complex and multifaceted . It has been suggested that 1-(Thiophen-2-yl)piperidine influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-yl)piperidine may change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-yl)piperidine can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways involving 1-(Thiophen-2-yl)piperidine are not well-defined. It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(Thiophen-2-yl)piperidine and its effects on activity or function are not well-characterized. It is possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBKHLEMUNAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479421 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19983-20-1 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)






